molecular formula C21H14Cl2F2N2O B4866318 1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4866318
M. Wt: 419.2 g/mol
InChI Key: PRXOXUFMTKZFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2F2N2O/c22-15-5-3-7-17(24)13(15)11-26-19-9-1-2-10-20(19)27(21(26)28)12-14-16(23)6-4-8-18(14)25/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXOXUFMTKZFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2CC3=C(C=CC=C3Cl)F)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 5
Reactant of Route 5
1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
1,3-BIS[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.